![molecular formula C8H6LiNO2S2 B2662530 Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate CAS No. 2172242-68-9](/img/structure/B2662530.png)
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate
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Overview
Description
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate, also known as LiMBTS, is a lithium salt compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate works by forming a protective layer on the surface of the metal, which prevents the metal from reacting with its environment. This layer is formed by the adsorption of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate molecules onto the metal surface, which creates a barrier between the metal and the corrosive environment.
Biochemical and Physiological Effects:
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate can have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate. One potential area of study is its use as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the biochemical and physiological effects of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate, including its potential use in the treatment of neurodegenerative diseases. Finally, Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate may have potential applications in the development of new lithium-ion batteries, which could have significant implications for the energy industry.
Synthesis Methods
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate can be synthesized by reacting 7-methyl-1,3-benzothiazole-2-sulfonic acid with lithium hydroxide. The reaction produces Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate as a white powder with a molecular weight of 241.14 g/mol.
Scientific Research Applications
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate has been used in various scientific research applications, including as a corrosion inhibitor, a catalyst, and a polymer stabilizer. It has also been studied for its potential use in lithium-ion batteries, as it can improve the battery's performance and stability.
properties
IUPAC Name |
lithium;7-methyl-1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.Li/c1-5-3-2-4-6-7(5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRGQIQHXVRLB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC=C1)N=C(S2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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